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Compound of Interest

Compound Name: KRCA-0008

Cat. No.: B608374

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of KRCA-0008, a potent,
selective, and orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and
Activated Cdc42 kinase 1 (Ackl). Constitutive activation of ALK, resulting from genetic
alterations, is a known oncogenic driver in various cancers, including non-small cell lung cancer
(NSCLC) and anaplastic large-cell ymphoma (ALCL).[1][2] KRCA-0008 has demonstrated
significant anti-tumor activity in both in vitro and in vivo models, positioning it as a valuable tool
for cancer research and a potential therapeutic candidate.[1][3]

Core Properties and Structure

KRCA-0008 is a bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidine.[3] It
exhibits favorable drug-like properties, including good water solubility, high oral bioavailability,
and good liver microsomal stability.[4][5]
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Property Value Reference

1,1'-[(5-Chloro-2,4-

rimidinediyl)bis[imino(3-

IUPAC Name by ybis| (
methoxy-4,1-phenylene)-4,1-
piperazinediyl]|bisethanone

Molecular Formula C30H37CINsOa4 [4]

Molecular Weight 609.12 g/mol [4]

CAS Number 1472795-20-2

Oral Bioavailability 66-94.5% (in mice and rats) [4]

Biochemical and Cellular Activity

KRCA-0008 is a highly potent inhibitor of ALK and Ackl kinases. Its activity extends to clinically
relevant crizotinib-resistant ALK mutants.[5] This inhibition of ALK phosphorylation leads to the

suppression of downstream signaling pathways, resulting in anti-proliferative and pro-apoptotic
effects in ALK-positive cancer cells.[1][6][7]

Target ICs0 (NM)
Ackl 4

ALK (wild-type) 12

ALK L1196M 75

ALK C1156Y 4

ALK F1174L 17

ALK R1275Q 17

Insulin Receptor 210

Data compiled from MedchemExpress.[6]
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Cell Line Cancer Type ICs0 | Glso (NM)
Anaplastic Large-Cell

SU-DHL-1 3 (Glso)
Lymphoma

H1993 Non-Small Cell Lung Cancer 3.6 (ICs0)
Anaplastic Large-Cell

Karpas-299 12 (Glso)
Lymphoma

H3122 Non-Small Cell Lung Cancer 80 (ICs0)

Data compiled from multiple sources.[6]

Mechanism of Action and Signaling Pathway

KRCA-0008 exerts its anti-tumor effects by directly inhibiting the kinase activity of the ALK
fusion protein (e.g., NPM-ALK in ALCL).[1] This blockade prevents the autophosphorylation of
ALK, thereby inhibiting the activation of key downstream pro-survival and proliferative signaling
cascades, including the STAT3, Akt, and ERK1/2 pathways.[1][2] The inhibition of these
pathways ultimately leads to GO/G1 cell cycle arrest and the induction of apoptosis.[2][6]
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Figure 1. KRCA-0008 Inhibition of ALK Signaling Pathway.

In Vivo Efficacy
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In preclinical xenograft models, orally administered KRCA-0008 has demonstrated significant
anti-tumor activity. In a Karpas-299 (ALK-positive ALCL) xenograft mouse model, treatment
with KRCA-0008 at doses of 25 and 50 mg/kg twice daily suppressed tumor growth.[1][6] This
efficacy was achieved by inhibiting NPM-ALK phosphorylation in the tumor tissue without
causing significant toxicity or body weight loss in the animals.[1][6]

Experimental Protocols

This protocol describes the methodology for determining the 50% growth inhibition (Glso)
concentration of KRCA-0008 against ALK-positive cancer cell lines like Karpas-299 and SU-
DHL-1.

¢ Cell Plating: Seed cells in 96-well microplates at a density of 5 x 103 cells/well in 100 pL of
appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO..

o Compound Preparation: Prepare a 2X serial dilution of KRCA-0008 in growth medium. A
typical concentration range would be 1 nM to 10 puM.

e Treatment: Add 100 pL of the 2X KRCA-0008 dilutions to the appropriate wells to achieve a
1X final concentration. Include vehicle control (e.g., 0.1% DMSO) wells.

¢ Incubation: Incubate the plates for 72 hours at 37°C and 5% CO:..
 Viability Assessment: Add 20 pL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

» Measurement: Shake the plates for 2 minutes to lyse cells and then incubate for 10 minutes
at room temperature to stabilize the luminescent signal.

o Data Acquisition: Measure luminescence using a plate reader.

e Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve
using non-linear regression to calculate the Glso value.

This protocol details the procedure for assessing the inhibition of ALK phosphorylation and its
downstream targets in cells treated with KRCA-0008.

e Cell Culture and Treatment: Culture Karpas-299 or SU-DHL-1 cells to 70-80% confluency.
Treat the cells with varying concentrations of KRCA-0008 (e.g., 0, 10, 50, 100 nM) for 4
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hours.[7]

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 pg) onto a 4-12% Bis-Tris
polyacrylamide gel and perform electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary
antibodies specific for phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt,
total Akt, phospho-ERK1/2, and total ERK1/2. Use -Actin as a loading control.[7]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

Detection: Wash the membrane again and detect the signal using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

Click to download full resolution via product page

Figure 2. KRCA-0008 Preclinical Evaluation Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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